

Technical Whitepaper: AS2863619 and its Novel TGF- β -Independent Mechanism for Foxp3 Induction

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Compound of Interest

Compound Name: AS2863619

Cat. No.: B605613

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The induction of Forkhead box P3 (Foxp3)+ regulatory T cells (Tregs) is a pivotal strategy for managing autoimmune diseases and allergies. Traditionally, the differentiation of induced Tregs (iTregs) is dependent on Transforming Growth Factor- β (TGF- β), a cytokine often counteracted by pro-inflammatory environments. This whitepaper details the mechanism, quantitative effects, and experimental validation of **AS2863619**, a small molecule that induces Foxp3 expression and promotes the conversion of conventional T cells (Tconv) into suppressive Tregs through a novel, TGF- β -independent pathway. **AS2863619** is a potent, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. By inhibiting these kinases, **AS2863619** modulates downstream signaling to activate the master transcription factor Foxp3, enabling the conversion of even antigen-specific effector and memory T cells into Tregs. This document provides a comprehensive overview of its mechanism, supporting data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of CDK8/19

AS2863619 represents a significant departure from traditional Treg induction methods. Its activity is centered on the inhibition of the mediator kinases CDK8 and CDK19, which physiologically repress Foxp3 expression in activated T cells.

The induction of Foxp3 by **AS2863619** is:

- **TGF- β -Independent:** The compound effectively induces Foxp3 even when TGF- β signaling is neutralized.
- **IL-2-Dependent:** The process requires the presence of Interleukin-2 (IL-2), a key cytokine for Treg survival and function.
- **TCR Stimulation-Reliant:** T cell receptor (TCR) signaling is a prerequisite for the compound's activity.
- **Resistant to Inflammatory Cytokines:** Unlike TGF- β -mediated induction, the effects of **AS2863619** are not hampered by pro-inflammatory cytokines such as IL-6 or IL-12.

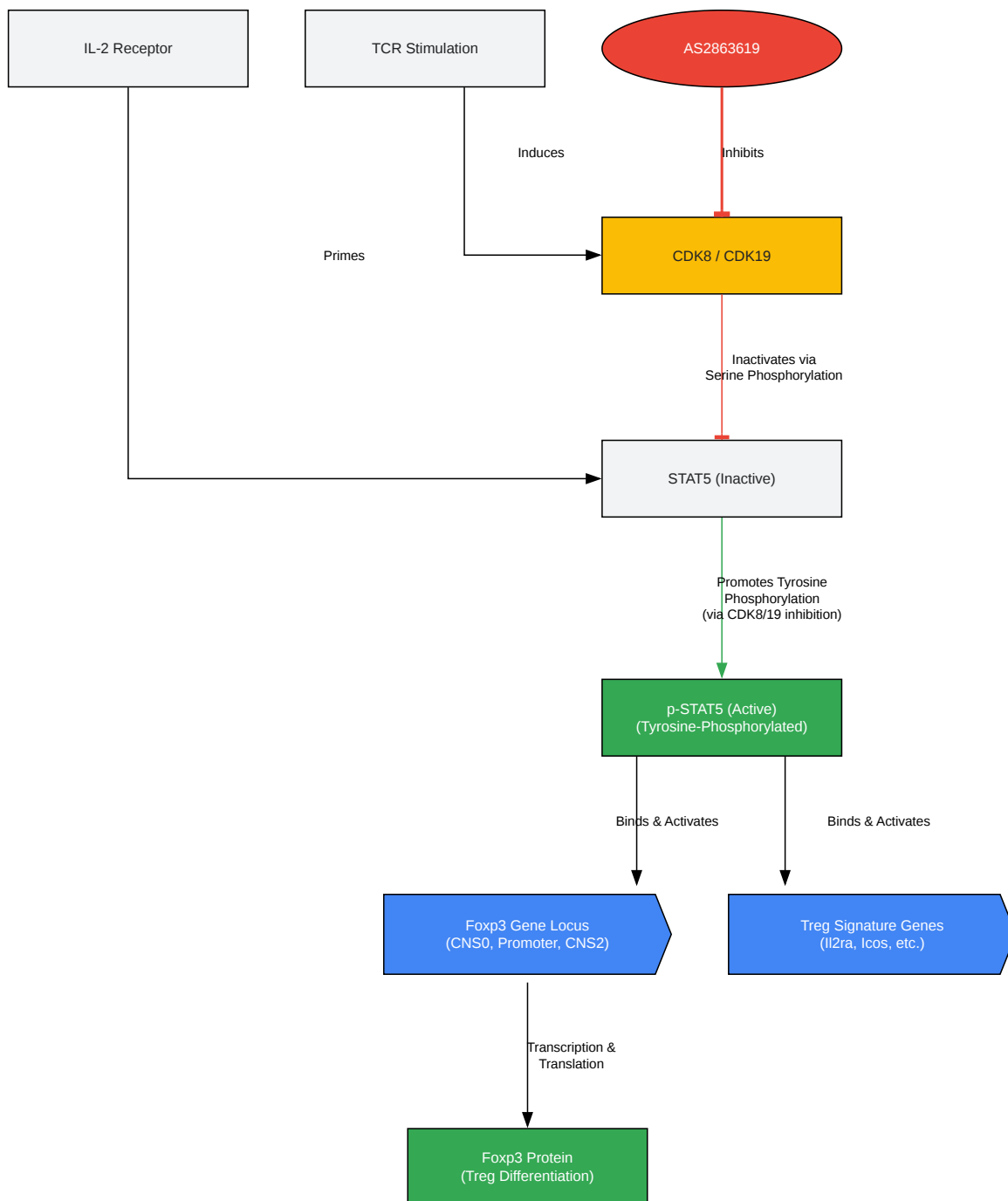
The CDK8/19-STAT5 Signaling Axis

The primary mechanism involves the modulation of the Signal Transducer and Activator of Transcription 5 (STAT5). In activated T cells, CDK8/19 phosphorylates a serine residue in the PSP (pro-ser-pro) motif of STAT5, which inactivates it and hinders Foxp3 expression.

AS2863619 inhibits CDK8/19, leading to two critical changes in STAT5:

- **Suppression of Serine Phosphorylation:** Inhibition of CDK8/19 prevents the inactivating serine phosphorylation on STAT5.
- **Enhancement of Tyrosine Phosphorylation:** This concurrently promotes the activating phosphorylation of a tyrosine residue in the C-terminal domain of STAT5.

This dual effect maintains STAT5 in a highly active state. Activated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence 0 (CNS0), and to a lesser degree the promoter and CNS2 regions. This binding initiates the transcription of Foxp3 and other essential Treg-related genes, including Il2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.



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Caption: **AS2863619** signaling pathway for Foxp3 induction.

Quantitative Data Summary

The efficacy of **AS2863619** has been quantified through a series of in vitro and in vivo experiments. The data below is compiled from published research.

Table 1: In Vitro Inhibitory and Induction Activity

Parameter	Target/Effect	Value	Notes
IC ₅₀	CDK8 Inhibition	0.61 nM	Demonstrates high-affinity binding and potent inhibition.
IC ₅₀	CDK19 Inhibition	4.28 nM	Shows strong selectivity for both mediator kinases.
EC ₅₀	Foxp3 Induction	32.5 nM	Effective concentration for inducing Foxp3 in Tconv cells.

Table 2: In Vitro Effects on T Cells and STAT5 Signaling

T Cell Type	Effect of AS2863619	Notes
Naïve CD4 ⁺ Tconv	Dose-dependent Foxp3 induction	Converts precursor T cells into Tregs.
Effector/Memory CD4 ⁺ Tconv	Dose-dependent Foxp3 induction	A key advantage over TGF- β , which is ineffective on this population.
CD8 ⁺ Tconv	Foxp3 Induction	Broadens the potential for immune suppression.
Human CD4 ⁺ & CD8 ⁺ Tconv	Substantial enhancement of FOXP3	Shows cross-species activity and therapeutic relevance.

Signaling Parameter	Concentration & Time	Effect
STAT5 Serine Phosphorylation	1 μ M AS2863619 (22 hrs)	Suppression to ~40% of control
STAT5 Tyrosine Phosphorylation	1 μ M AS2863619 (22 hrs)	Enhancement to ~160% of control

Table 3: In Vivo Efficacy in Mouse Models

Model	Animal Strain	Dosage & Administration	Key Outcomes
Antigen-Specific Induction	DO11.10 TCR Transgenic	30 mg/kg, oral	- Achieves serum levels equivalent to effective in vitro doses. - No discernible toxicity. - Specifically generates antigen-specific (KJ1.26 ⁺) Foxp3 ⁺ T cells.
Contact Hypersensitivity	DNFB-sensitized mice	30 mg/kg, oral, daily for 2 weeks	- Dampened secondary inflammatory response. - Milder immune cell infiltration in the skin. - Decreased ratio of IFN- γ ⁺ effector cells. - Specific increase in KLRG1 ⁺ Foxp3 ⁺ T cells.
Autoimmune Disease Models	(e.g., EAE)	30 mg/kg, oral	- Suppressed disease progression. - Increased KLRG1 ⁺ Foxp3 ⁺ T cells and decreased Th17 cells.

Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing the activity of **AS2863619**.

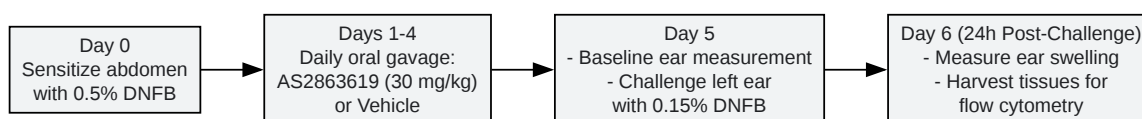
In Vitro Foxp3 Induction in Mouse T Cells

- T Cell Isolation:
 - Harvest spleens and lymph nodes from mice (e.g., C57BL/6 or Foxp3-reporter strains).
 - Prepare a single-cell suspension by passing tissue through a 70 μ m cell strainer.
 - Isolate CD4⁺ T cells using a negative selection magnetic bead kit to a purity of >95%.
 - If desired, further sort into naïve (CD44^{low}CD62L^{high}) and effector/memory (CD44^{high}CD62L^{low}) populations via FACS.
- Cell Culture and Stimulation:
 - Coat a 96-well flat-bottom plate with anti-CD3 ϵ antibody (e.g., 10 μ g/mL in PBS) overnight at 4°C or for 2 hours at 37°C.
 - Wash plates twice with sterile PBS to remove unbound antibody.
 - Seed 1-2 x 10⁵ T cells per well in complete T cell medium (RPMI-1640, 10% FBS, 1% Pen-Strep, 50 μ M 2-mercaptoethanol).
 - Add soluble anti-CD28 antibody (2 μ g/mL) and recombinant mouse IL-2 (50 U/mL).
 - Add **AS2863619** at desired final concentrations (e.g., serial dilutions from 1 nM to 1 μ M). Include a vehicle-only (DMSO) control.
- Incubation and Analysis:
 - Culture cells for 72-96 hours at 37°C in 5% CO₂.
 - Harvest cells and perform intracellular staining for Foxp3 using a commercially available Foxp3 staining buffer set and a fluorescently-conjugated anti-Foxp3 antibody.
 - Analyze the percentage of Foxp3⁺ cells within the CD4⁺ gate by flow cytometry.

In Vivo Contact Hypersensitivity (CHS) Model

- Sensitization (Day 0):

- Anesthetize mice and shave a small patch (~2 cm²) of abdominal skin.
- Apply 25 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) solution (in a 4:1 acetone:olive oil vehicle) to the shaved skin. This is the afferent/sensitization phase.
- Treatment (Starting Day 1 or as per study design):
 - Administer **AS2863619** (e.g., 30 mg/kg) or vehicle control daily via oral gavage.
- Elicitation (Day 5):
 - Measure the baseline thickness of both ears using a digital micrometer.
 - Challenge the mice by applying 10 µL of 0.15% DNFB to both sides of the left ear. Apply vehicle only to the right ear as an internal control. This is the efferent/elicitation phase.
- Analysis (Day 6-7):
 - Measure the ear thickness of both ears 24-48 hours after the challenge.
 - The magnitude of the CHS response is calculated as the change in ear thickness (measurement at 24/48h minus baseline measurement) of the DNFB-treated ear minus the change in the vehicle-treated ear.
 - For cellular analysis, harvest draining (auricular) lymph nodes and spleens to quantify T cell populations (e.g., IFN-γ⁺ T cells, Foxp3⁺ T cells) by flow cytometry.



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Caption: Experimental workflow for the in vivo CHS model.

Conclusion and Future Directions

AS2863619 is a pioneering compound that validates CDK8 and CDK19 as key negative regulators of Foxp3 expression. Its ability to induce a Treg phenotype in a TGF- β -independent manner, particularly within antigen-experienced T cell populations, opens new therapeutic avenues for a wide range of immunological disorders. The mechanism, centered on the potentiation of STAT5 signaling, provides a clear and actionable pathway for drug development.

While in vitro-induced Tregs may lack the stable epigenetic modifications of their natural counterparts, in vivo studies show that **AS2863619**-induced Tregs can acquire stable Treg-specific demethylation features at the Foxp3 locus over time. This suggests that transient treatment with **AS2863619** could establish long-term, antigen-specific immune tolerance.

Future research should focus on:

- Determining the long-term stability and functionality of **AS2863619**-induced Tregs in chronic inflammatory settings.
- Investigating the full spectrum of host-derived factors that contribute to the in vivo maturation and epigenetic stability of these cells.
- Exploring combination therapies to potentially enhance the efficacy and stability of the induced Treg population.

The pharmacological inhibition of CDK8/19 with molecules like **AS2863619** offers a promising and economically viable strategy to generate patient-specific Tregs in vivo, potentially surpassing the complexities and costs of conventional ex vivo Treg therapies.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com